molecular formula C13H13NO3 B8583479 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid

Cat. No.: B8583479
M. Wt: 231.25 g/mol
InChI Key: WKVWVNNBGHLTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline backbone with a propyl group at the 7th position, a carboxylic acid group at the 2nd position, and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the cyclization of N-acylanthranilic acids under acidic or basic conditions. The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-oxo-7-propyl-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. It acts as an agonist for G-protein-coupled receptors and an antagonist for NMDA receptors. These interactions modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 7th position and carboxylic acid group at the 2nd position differentiate it from other quinoline derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

4-oxo-7-propyl-1H-quinoline-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-3-8-4-5-9-10(6-8)14-11(13(16)17)7-12(9)15/h4-7H,2-3H2,1H3,(H,14,15)(H,16,17)

InChI Key

WKVWVNNBGHLTPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treatment of ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate (0.5 g, Example 1b) with sodium hydroxide (0.309 g), as described in Example 1c, gave 7-propyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.4 g), mp>240° C. δ (360 MHz, DMSO-d6) 0.92 (3H, t, CH3), 1.64 (2H, dt, CH2CH3) 2.66 (2H, t, CH2CH2CH3), 6.59 (1H, s, 3-H), 7.20 (1H, dd, 6-H), 7.74 (1H, s, 8-H) and 7.98 (1H, d, 5-H), (Found: C, 64.66; H, 6.08; N, 6.22%. C13H13NO3. 0.6H2O requires C, 64.51; H, 5.91; N, 5.79%).
Name
ethyl 7-propyl-4-oxo-1,4-dihydroquinoline-2 carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.309 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CCCc1ccc2c(=O)cc(C(=O)OCC)[nH]c2c1
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reactant
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Quantity
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